molecular formula C20H14N4O2S B2891223 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide CAS No. 865182-88-3

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

Cat. No. B2891223
CAS RN: 865182-88-3
M. Wt: 374.42
InChI Key: QFILXPAHFVAISU-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide, commonly known as APBC, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. APBC is a benzothiazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Diabetes Treatment

The benzo[d]thiazol moiety of this compound has been studied for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a pivotal role in the negative regulation of insulin and leptin signaling. This makes it a target for antidiabetic drug discovery. Derivatives of this compound have shown promise in inhibiting PTP1B, suggesting potential therapeutic applications for Type II diabetes .

Antimycobacterial Agents

Research has indicated that derivatives of benzo[d]thiazol, such as the one present in this compound, can be effective against Mycobacterium tuberculosis. These derivatives have been designed and synthesized with various substituents, showing significant in vitro antitubercular activity. This points to the compound’s potential use as an antimycobacterial agent .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c1-3-10-24-17-9-8-16(22-13(2)25)11-18(17)27-20(24)23-19(26)15-6-4-14(12-21)5-7-15/h1,4-9,11H,10H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILXPAHFVAISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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